Calysterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calysterol is a natural product found in Calyx nicaeensis, Calyx podatypa, and Chalinidae with data available.
Scientific Research Applications
1. Biosynthesis in Marine Lipids
Calysterol, a compound found in marine lipids, has been studied for its biosynthetic pathways. Research has shown that calysterol is not biosynthesized directly from its cyclopropane analog, dihydrocalysterol. Instead, there's a loss of H-28 from dihydrocalysterol during the biosynthesis of calysterol, indicating a complex biosynthetic process involving compounds like 24-H-isocalysterol or 23 H-isocalysterol as intermediates (Doss, Silva, & Djerassi, 1989).
2. Role in Neurodegenerative Diseases and Cellular Signaling
Calysterol, as part of the broader group of oxysterols, has been implicated in neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's. These oxysterols are also involved in cellular signaling pathways, notably in Hedgehog signaling, which plays a critical role in developmental processes (Griffiths & Wang, 2019).
3. Implications in Cholesterol Metabolism and Cancer
Studies on cholesterol metabolism have identified oxysterols, including calysterol, as key elements. Their roles extend to the development of cancer, where they interact with metabolic pathways and potentially contribute to disease progression (Silvente-Poirot & Poirot, 2012).
4. Influence on Vascular Calcification
Calysterol, as a major oxysterol, has been found to significantly enhance vascular calcification, which is a critical factor in the development of atherosclerosis. This suggests its potential involvement in cardiovascular diseases (Saito, Wachi, Sato, & Seyama, 2008).
5. Enhancement of Osteoblast Differentiation and Bone Healing
Research has demonstrated that oxysterols, including calysterol, can enhance osteoblast differentiation and promote bone healing. This indicates a potential application in treating bone-related conditions and improving bone regeneration (Aghaloo et al., 2007).
6. Modulation of Immune System and Cancer
Recent developments in oxysterol research, including studies on calysterol, highlight its involvement in the immune system, particularly in bacterial and viral infections, and in the context of breast cancer. This underscores the multifaceted roles of oxysterols in both immunity and oncology (Griffiths et al., 2016).
properties
Molecular Formula |
C29H46O |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-1-[(3R)-3-methyl-2-propan-2-ylcyclopropen-1-yl]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H46O/c1-17(2)27-19(4)23(27)15-18(3)24-9-10-25-22-8-7-20-16-21(30)11-13-28(20,5)26(22)12-14-29(24,25)6/h7,17-19,21-22,24-26,30H,8-16H2,1-6H3/t18-,19-,21+,22+,24-,25+,26+,28+,29-/m1/s1 |
InChI Key |
CPOLWWXFYSOOCH-YKCJVXPMSA-N |
Isomeric SMILES |
C[C@@H]1C(=C1C(C)C)C[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES |
CC1C(=C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC1C(=C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
synonyms |
calysterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.